3-(Butylsulfanyl)-2-phenyl-1H-indole
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Overview
Description
3-(Butylsulfanyl)-2-phenyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylindole with butylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-2-phenyl-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated indole derivatives.
Scientific Research Applications
3-(Butylsulfanyl)-2-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Butylsulfanyl)phenol
- tert-Butylsulfanylphthalonitriles
- tert-Butyl-substituted indoles
Uniqueness
3-(Butylsulfanyl)-2-phenyl-1H-indole is unique due to the presence of both the butylsulfanyl and phenyl groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62663-21-2 |
---|---|
Molecular Formula |
C18H19NS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-butylsulfanyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C18H19NS/c1-2-3-13-20-18-15-11-7-8-12-16(15)19-17(18)14-9-5-4-6-10-14/h4-12,19H,2-3,13H2,1H3 |
InChI Key |
ZBWAYIIVBBQJKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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